molecular formula C20H20N2O3 B12198329 (7-Methoxy-1-benzofuran-2-yl)(4-phenylpiperazin-1-yl)methanone

(7-Methoxy-1-benzofuran-2-yl)(4-phenylpiperazin-1-yl)methanone

Cat. No.: B12198329
M. Wt: 336.4 g/mol
InChI Key: GQJZWXSKWCVCTR-UHFFFAOYSA-N
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Description

(7-Methoxy-1-benzofuran-2-yl)(4-phenylpiperazin-1-yl)methanone is a complex organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a methoxy group attached to the benzofuran ring and a phenylpiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Methoxy-1-benzofuran-2-yl)(4-phenylpiperazin-1-yl)methanone typically involves the condensation of 7-methoxy-1-benzofuran-2-carboxylic acid with 4-phenylpiperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting product is then purified using column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial synthesis more sustainable.

Chemical Reactions Analysis

Types of Reactions

(7-Methoxy-1-benzofuran-2-yl)(4-phenylpiperazin-1-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the methanone moiety can be reduced to a hydroxyl group.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Electrophiles such as bromine (Br₂) or nitronium ion (NO₂⁺) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of 7-hydroxy-1-benzofuran-2-yl)(4-phenylpiperazin-1-yl)methanone.

    Reduction: Formation of (7-methoxy-1-benzofuran-2-yl)(4-phenylpiperazin-1-yl)methanol.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Mechanism of Action

The mechanism of action of (7-Methoxy-1-benzofuran-2-yl)(4-phenylpiperazin-1-yl)methanone involves its interaction with specific molecular targets, such as serotonin receptors in the brain. The compound acts as a ligand, binding to these receptors and modulating their activity. This interaction can lead to various physiological effects, including changes in mood and cognition . Additionally, the compound’s ability to inhibit certain enzymes, such as oxidoreductases, contributes to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(7-Methoxy-1-benzofuran-2-yl)(4-phenylpiperazin-1-yl)methanone is unique due to the presence of the phenylpiperazine moiety, which imparts distinct pharmacological properties. This moiety enhances the compound’s ability to interact with serotonin receptors, making it a potential candidate for the development of new therapeutic agents for neurological disorders .

Properties

Molecular Formula

C20H20N2O3

Molecular Weight

336.4 g/mol

IUPAC Name

(7-methoxy-1-benzofuran-2-yl)-(4-phenylpiperazin-1-yl)methanone

InChI

InChI=1S/C20H20N2O3/c1-24-17-9-5-6-15-14-18(25-19(15)17)20(23)22-12-10-21(11-13-22)16-7-3-2-4-8-16/h2-9,14H,10-13H2,1H3

InChI Key

GQJZWXSKWCVCTR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4

Origin of Product

United States

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